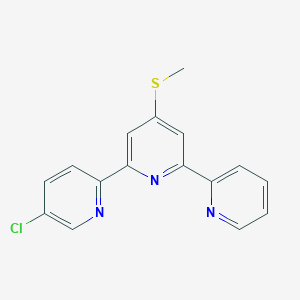
6-(5-Chloropyridin-2-yl)-4-(methylsulfanyl)-2,2'-bipyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(5-Chloropyridin-2-yl)-4-(methylsulfanyl)-2,2’-bipyridine is a complex organic compound that features a bipyridine core substituted with a chloropyridinyl group and a methylsulfanyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-Chloropyridin-2-yl)-4-(methylsulfanyl)-2,2’-bipyridine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Bipyridine Core: The bipyridine core can be synthesized through a coupling reaction, such as the Suzuki-Miyaura cross-coupling, using appropriate pyridine derivatives.
Introduction of the Chloropyridinyl Group: The chloropyridinyl group can be introduced via a nucleophilic substitution reaction, where a suitable chloropyridine derivative reacts with the bipyridine core.
Addition of the Methylsulfanyl Group: The methylsulfanyl group can be added through a thiolation reaction, where a methylthiolating agent reacts with the bipyridine derivative.
Industrial Production Methods
Industrial production of 6-(5-Chloropyridin-2-yl)-4-(methylsulfanyl)-2,2’-bipyridine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the chloropyridinyl group, potentially converting it to a pyridyl group.
Substitution: The chloropyridinyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Pyridyl derivatives.
Substitution: Various substituted bipyridine derivatives depending on the nucleophile used.
科学研究应用
6-(5-Chloropyridin-2-yl)-4-(methylsulfanyl)-2,2’-bipyridine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals that can act as catalysts in various organic reactions.
Biology: The compound can be used in the study of biological systems, particularly in the development of metal-based drugs or probes.
Industry: It can be used in the development of new materials, such as conductive polymers or metal-organic frameworks.
作用机制
The mechanism of action of 6-(5-Chloropyridin-2-yl)-4-(methylsulfanyl)-2,2’-bipyridine largely depends on its role as a ligand. It can coordinate with metal ions, forming stable complexes that can participate in catalytic cycles. The bipyridine core provides a rigid framework that stabilizes the metal center, while the substituents can modulate the electronic properties of the complex.
相似化合物的比较
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative without the chloropyridinyl and methylsulfanyl groups.
4,4’-Dimethyl-2,2’-bipyridine: A bipyridine derivative with methyl groups at the 4,4’ positions.
6-(2-Pyridyl)-2,2’-bipyridine: A bipyridine derivative with a pyridyl group at the 6 position.
Uniqueness
6-(5-Chloropyridin-2-yl)-4-(methylsulfanyl)-2,2’-bipyridine is unique due to the presence of both the chloropyridinyl and methylsulfanyl groups. These substituents can significantly influence the electronic and steric properties of the compound, making it a versatile ligand in coordination chemistry and a valuable building block in organic synthesis.
属性
IUPAC Name |
2-(5-chloropyridin-2-yl)-4-methylsulfanyl-6-pyridin-2-ylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3S/c1-21-12-8-15(13-4-2-3-7-18-13)20-16(9-12)14-6-5-11(17)10-19-14/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBGCBBARFFOTHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=NC(=C1)C2=NC=C(C=C2)Cl)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
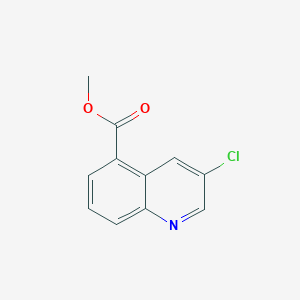
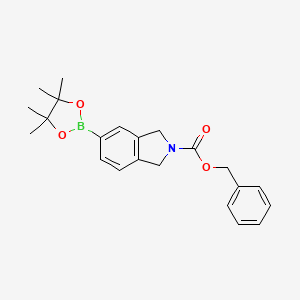
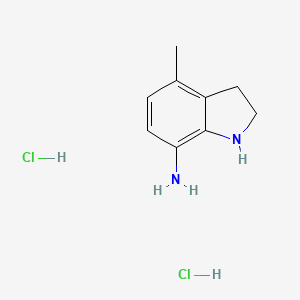
![(2-Oxospiro[3.3]heptan-6-yl) acetate](/img/structure/B6298836.png)
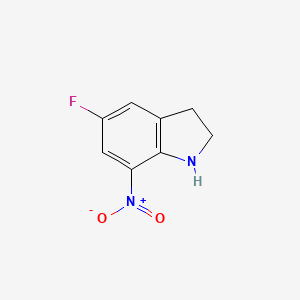
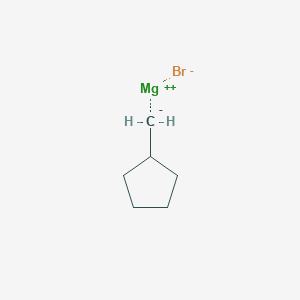
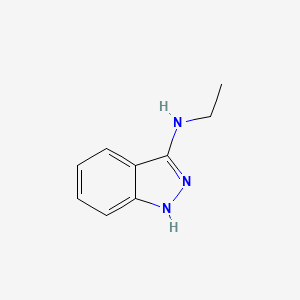
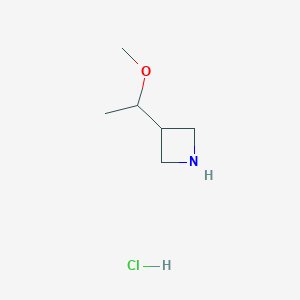
![(Imidazo[1,2-a]pyrazin-2-ylmethyl)amine dihydrochloride](/img/structure/B6298858.png)
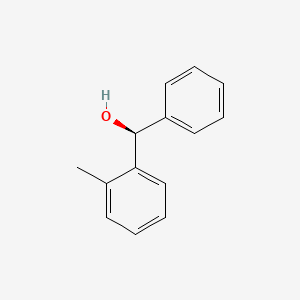
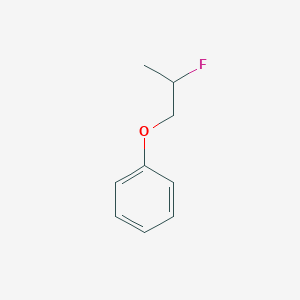
amino}propanoate](/img/structure/B6298897.png)
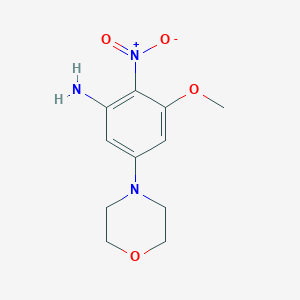
![2-Amino-10-(2-methoxyethyl)dibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B6298910.png)
